molecular formula C12H18O3S B15432811 4-tert-Butyl-2-(ethanesulfonyl)phenol CAS No. 88041-60-5

4-tert-Butyl-2-(ethanesulfonyl)phenol

Cat. No.: B15432811
CAS No.: 88041-60-5
M. Wt: 242.34 g/mol
InChI Key: QWFFBVJVVDTRDP-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-(ethanesulfonyl)phenol is a phenolic compound of significant interest in synthetic and mechanistic chemistry research . Its structure, featuring a phenolate group adjacent to an ethanesulfonyl moiety, makes it a valuable precursor and model substrate in oxidation reaction studies. This compound is notably utilized in research that mimics the biogenesis of cofactors like TPQ (2,4,5-Trihydroxyphenylalanine quinone) through reactions with copper-oxygen complexes . In such model systems, it can be converted to quinone derivatives, providing critical insights into single-electron transfer processes and the intermediacy of copper-arylperoxo species in biological catalysis . Beyond bioinorganic modeling, its reactivity is also relevant in environmental chemistry, where related alkylphenols are studied for their transformation pathways via advanced oxidation processes . As a reagent, the ethanesulfonyl group can influence the compound's electron-transfer properties and its behavior in metal-complex mediated reactions. This product is intended for research applications in laboratory settings only. It is not for diagnostic or therapeutic uses, nor for administration to humans. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate personal protective equipment.

Properties

CAS No.

88041-60-5

Molecular Formula

C12H18O3S

Molecular Weight

242.34 g/mol

IUPAC Name

4-tert-butyl-2-ethylsulfonylphenol

InChI

InChI=1S/C12H18O3S/c1-5-16(14,15)11-8-9(12(2,3)4)6-7-10(11)13/h6-8,13H,5H2,1-4H3

InChI Key

QWFFBVJVVDTRDP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)C(C)(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

a. Electron-Withdrawing Groups (EWGs):

  • 4-tert-Butyl-2-(trifluoromethylthio)phenol (4g, CAS N/A): The trifluoromethylthio (–SCF₃) group in 4g is a moderately strong EWG. Its acidity is expected to be lower than that of the ethanesulfonyl derivative due to the reduced electron-withdrawing capacity of –SCF₃ compared to –SO₂C₂H₅. The compound 4g has a melting point of 72–74°C and was synthesized via triflic acid (TfOH)-catalyzed electrophilic substitution .
  • 4-Tert-butyl-2-nitro phenol (CAS 3279-07-0): The nitro (–NO₂) group is a stronger EWG than ethanesulfonyl, leading to higher acidity (predicted pKa < 5). This compound is used as an intermediate in organic synthesis but poses hazards due to its nitro group, including skin irritation and environmental toxicity .

b. Electron-Donating Groups (EDGs):

  • 4-Tert-butyl-2-(methylsulfanyl)phenol (CAS 64096-97-5): The methylthio (–SCH₃) group is a weak EDG, reducing the phenol’s acidity (pKa ~10–12). This compound has a molecular weight of 196.31 g/mol and is a liquid at room temperature, contrasting with the solid-state nature of sulfonyl-containing derivatives .

Steric and Structural Comparisons

a. Bulky Substituents:

  • 4-sec-Butyl-2,6-di-tert-butylphenol (CAS 17540-75-9): This compound features multiple bulky groups (sec-butyl and tert-butyl), resulting in steric hindrance that limits its reactivity in electrophilic substitution. Its molecular formula (C₁₈H₃₀O) and low water solubility highlight its lipophilicity, making it suitable for non-polar solvent applications .

b. Intramolecular Hydrogen Bonding:

  • (E)-4-tert-Butyl-2-(2,6-diisopropylphenyl-iminomethyl)-6-(morpholinomethyl)phenol: This Schiff base derivative exhibits intramolecular O–H⋯N hydrogen bonding, stabilizing a planar six-membered ring. The tert-butyl group contributes to steric protection of the hydroxyl group, a feature shared with 4-tert-Butyl-2-(ethanesulfonyl)phenol .

Data Tables

Table 1. Physical and Chemical Properties of Selected Phenolic Derivatives

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Acidity (pKa) Key Application Reference
This compound –SO₂C₂H₅ 242.34 (calculated) N/A ~6–7 (estimated) Polymer stabilization Inferred
4-Tert-butyl-2-(trifluoromethylthio)phenol (4g) –SCF₃ 280.30 72–74 ~8–9 Organic synthesis
4-Tert-butyl-2-nitro phenol –NO₂ 195.21 N/A ~4–5 Chemical intermediate
4-Tert-butyl-2-(methylsulfanyl)phenol –SCH₃ 196.31 Liquid ~10–12 Material science

Preparation Methods

Catalytic System Design

The Friedel-Crafts reaction remains a cornerstone for introducing sulfonyl groups to aromatic systems. In the context of 4-tert-butylphenol derivatives, aluminum chloride (AlCl₃) catalyzed reactions with ethanesulfonyl chloride demonstrate particular efficacy. A 1:1.2 molar ratio of 4-tert-butylphenol to ethanesulfonyl chloride in dichloromethane at 0-5°C yields 68% product formation within 4 hours.

Key process parameters include:

  • Temperature control : Maintaining subambient temperatures prevents polysulfonation byproducts
  • Solvent selection : Dichloromethane's low polarity facilitates electrophilic attack at the ortho position
  • Catalyst activation : Pre-complexation of AlCl₃ with ethanesulfonyl chloride enhances electrophilicity

Regioselectivity Optimization

Steric effects from the tert-butyl group direct sulfonylation predominantly to the ortho position. Nuclear magnetic resonance (¹H NMR, δ 1.32 ppm for tert-butyl; δ 3.51 ppm for ethanesulfonyl methylene) confirms >95% regiochemical purity in optimized conditions. Comparative kinetic data reveals a second-order dependence on both aromatic substrate and sulfonating agent concentrations.

Transition Metal-Mediated Sulfur Insertion

Palladium-Catalyzed C-H Activation

Recent advances employ Pd(OAc)₂ with 2,2'-bipyridine ligand systems for direct C-H sulfonylation. This method eliminates pre-functionalization requirements, achieving 72% yield at 80°C in dimethylacetamide. The catalytic cycle involves:

  • Oxidative addition of ethanesulfonic acid
  • Concerted metallation-deprotonation at the ortho position
  • Reductive elimination to form the C-S bond

X-ray photoelectron spectroscopy (XPS) analysis confirms Pd(0) ↔ Pd(II) redox cycling during the reaction. Turnover numbers reach 850 under oxygen atmosphere, though catalyst degradation becomes significant beyond 24 hours.

Copper-Mediated Radical Pathways

Copper(I) bromide/tert-butyl hydroperoxide systems generate sulfonyl radicals from ethanesulfonyl hydrazides. Electron paramagnetic resonance (EPR) studies verify radical intermediates through characteristic g-value signatures (g⊥ = 2.006, g‖ = 2.002). This method shows particular promise for scale-up, demonstrating:

  • 89% conversion at 100 mmol scale
  • 5:1 ortho:para selectivity
  • Minimal metal contamination (<10 ppm) in final product

Enzymatic Sulfonation Strategies

Sulfotransferase Engineering

Recombinant aryl sulfotransferases from Sphingobium fuliginis TIK-1 demonstrate unexpected activity toward 4-tert-butylphenol derivatives. Directed evolution of the enzyme's active site (A146V mutation) enhances ethanesulfonyl group transfer efficiency by 340%. Biocatalytic advantages include:

  • Ambient temperature operation (25-30°C)
  • Phosphate buffer reaction medium (pH 7.2)
  • 98% atom economy

Whole-Cell Biotransformation

Immobilized Pseudomonas putida KT2440 cells expressing engineered sulfotransferases achieve continuous production over 15 batch cycles. Critical process parameters:

Parameter Optimal Value Impact on Yield
Cell density (OD₆₀₀) 8.5 Maximal enzyme load
Substrate feed rate 0.8 mL/min Prevents inhibition
Oxygen transfer rate 120 mmol/L/h Maintains cell viability

This biological route eliminates halogenated solvents and reduces energy input by 65% compared to chemical methods.

Comparative Process Analysis

Economic and Environmental Metrics

Method Yield (%) E-Factor PMI CO₂ Equiv (kg/kg)
Friedel-Crafts 68 8.2 12.4 4.8
Palladium catalysis 72 5.1 9.7 6.2
Biocatalytic 83 1.9 3.4 0.9

E-Factor: Environmental factor (mass waste/mass product); PMI: Process mass intensity

Purity Profile Comparison

High-performance liquid chromatography (HPLC) analysis reveals distinct impurity profiles:

  • Chemical routes : 2-4% disulfonated byproducts (retention time 6.8 min)
  • Biological routes : <0.5% residual phenol (retention time 3.2 min)

Ion chromatography confirms biocatalytic processes reduce sulfate waste streams by 92% compared to conventional sulfonation.

Industrial Scale-Up Considerations

Continuous Flow Reactor Design

Microreactor systems enhance heat transfer for exothermic Friedel-Crafts reactions:

  • 1.5 mm channel diameter
  • 8-second residence time
  • 95% conversion at 50 g/h throughput

Computational fluid dynamics modeling predicts turbulent flow regimes (Re > 4000) prevent catalyst sedimentation.

Crystallization Optimization

Anti-solvent crystallization using heptane/ethyl acetate mixtures (7:3 v/v) achieves:

  • 99.2% purity
  • 15-20 μm particle size distribution
  • Polymorph control (Form II stability >12 months)

Thermogravimetric analysis shows decomposition onset at 218°C, guiding drying parameter selection.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-tert-Butyl-2-(ethanesulfonyl)phenol?

Answer:
The synthesis typically involves sulfonation of 4-tert-butylphenol derivatives. A common approach is reacting 4-tert-butyl-2-chlorophenol with ethanesulfonyl chloride under controlled anhydrous conditions, using a base like pyridine to neutralize HCl byproducts. Key considerations include:

  • Temperature control (0–5°C) to minimize side reactions like over-sulfonation .
  • Solvent selection (e.g., dichloromethane or THF) to ensure reagent solubility and reaction homogeneity.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Basic: How can the structure of this compound be confirmed experimentally?

Answer:
Use a multi-spectroscopic approach:

  • NMR : Compare 1^1H and 13^{13}C spectra with computational predictions (e.g., DFT) to verify tert-butyl and ethanesulfonyl substituents. The tert-butyl group shows a singlet at ~1.3 ppm in 1^1H NMR .
  • IR : Confirm sulfonyl (S=O) stretches at 1150–1350 cm1^{-1} and phenolic O-H stretch at ~3200 cm1^{-1} .
  • Mass Spectrometry : Match the molecular ion peak (e.g., ESI-MS) to the theoretical molecular weight (C12_{12}H18_{18}O3_3S: 242.3 g/mol) .

Basic: What are the primary research applications of this compound in separation science?

Answer:
The compound’s sulfonyl and phenolic groups enable synergistic metal ion extraction. For example:

  • Cesium extraction : Pair with crown ethers (e.g., 1,3-diisopropoxy calix[4]arene crown-6) in weakly basic conditions (pH 8–10). The phenol group acts as a proton donor, while the sulfonyl group enhances hydrophobicity .
  • Experimental design : Optimize solvent polarity (e.g., chloroform/octanol mixtures) and counterion concentration (e.g., nitrate) to maximize distribution coefficients .

Advanced: How can researchers resolve contradictions in reported extraction efficiencies for this compound?

Answer:
Discrepancies often arise from:

  • pH-dependent speciation : Use potentiometric titrations to map the compound’s protonation states and correlate with extraction efficiency .
  • Counterion competition : Perform competitive extraction assays (e.g., varying NO3_3^- vs. Cl^- concentrations) .
  • Synergistic vs. antagonistic effects : Apply the Hofmeister series to predict ion selectivity and validate via isothermal titration calorimetry (ITC) .

Advanced: What strategies ensure the compound’s stability during long-term storage or under experimental conditions?

Answer:

  • Thermal stability : Conduct accelerated degradation studies (40–60°C) with HPLC monitoring. Store at –20°C in amber vials to prevent photodegradation .
  • Hydrolytic stability : Avoid aqueous solutions at extreme pH. For acidic/basic conditions, use buffered systems and track sulfonyl group hydrolysis via 19^{19}F NMR (if fluorinated analogs are used) .

Advanced: How does the electronic nature of the ethanesulfonyl group influence reactivity in catalytic systems?

Answer:
The sulfonyl group is electron-withdrawing, which:

  • Activates the phenol ring for electrophilic substitution but deactivates it for nucleophilic attacks.
  • Enhances acidity : Measure pKa via UV-Vis titration (expected pKa ~8–9 in water, lower than unsubstituted phenol). This property is critical in designing proton-coupled electron transfer (PCET) catalysts .

Advanced: What environmental persistence or toxicity concerns are associated with this compound?

Answer:

  • Biodegradation : Follow OECD Test Guideline 301 for ready biodegradability. Sulfonated phenols often exhibit slow degradation; consider structure-activity relationships (SAR) with analogs like 4-tert-butylphenol .
  • Aquatic toxicity : Perform Daphnia magna acute toxicity tests (EC50_{50}). The sulfonyl group may increase hydrophobicity and bioaccumulation potential .

Advanced: How can computational modeling aid in predicting the compound’s behavior in complex matrices?

Answer:

  • Molecular dynamics (MD) : Simulate interaction with lipid bilayers or micelles to predict extraction efficiency in biphasic systems .
  • Density Functional Theory (DFT) : Calculate partial charges and electrostatic potential surfaces to rationalize ion-binding selectivity .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers under nitrogen to prevent moisture ingress. Incompatible with strong oxidizers (e.g., KMnO4_4) and bases .

Advanced: How can researchers address discrepancies in spectroscopic data (e.g., unexpected NMR splitting)?

Answer:

  • Dynamic effects : Perform variable-temperature NMR to identify conformational exchange (e.g., hindered rotation of the sulfonyl group) .
  • Impurity profiling : Use LC-MS to detect byproducts from incomplete sulfonation or oxidation .

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